4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide -

4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide

Catalog Number: EVT-4084725
CAS Number:
Molecular Formula: C26H33NO5
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is a potent and orally active 5-lipoxygenase (5-LO) inhibitor. It exhibits improved metabolic stability and bioavailability compared to its predecessor, CJ-12,918, leading to a better toxicological profile. []
  • Relevance: CJ-13,454 shares a core tetrahydro-2H-pyran structure with "4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide". Both compounds feature a carboxamide substituent at the 4-position of the tetrahydropyran ring. This structural similarity suggests potential for shared biological activity or physicochemical properties. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918)

  • Compound Description: CJ-12,918 is an imidazole 5-lipoxygenase (5-LO) inhibitor. While potent in preclinical studies, it exhibited extensive metabolism and low systemic exposure. Additionally, cataract formation was observed in rats. []
  • Relevance: CJ-12,918 serves as a direct precursor to CJ-13,454 and provides insight into the structure-activity relationships explored in the development of the latter compound. Similar to "4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide", CJ-12,918 incorporates a tetrahydro-2H-pyran ring, albeit with a methoxy group instead of carboxamide at the 4-position. This structural comparison highlights the impact of even subtle modifications on the overall properties of a molecule. []

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio] phenyl-2H-pyran-4-carboxamide (5)

  • Compound Description: This compound represents a former anti-asthma drug candidate and highlights the application of palladium-catalyzed carbon-sulfur bond formation in its synthesis. []
  • Relevance: The presence of the tetrahydro-2H-pyran-4-carboxamide moiety in this compound directly links it to "4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide," suggesting that variations on this core structure might be explored for different therapeutic areas. []

Tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide (6)

  • Compound Description: This compound serves as a key intermediate in the synthesis of the anti-asthma drug candidate (compound 5). Its large-scale production emphasizes the practical implications of the developed synthetic route. []
  • Relevance: This compound further reinforces the significance of the tetrahydro-2H-pyran-4-carboxamide scaffold, also found in "4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide," and highlights its potential as a building block for medicinal chemistry endeavors. []

Properties

Product Name

4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-[(3-phenyloxan-3-yl)methyl]oxane-4-carboxamide

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H33NO5/c1-29-22-10-9-21(17-23(22)30-2)26(12-15-31-16-13-26)24(28)27-18-25(11-6-14-32-19-25)20-7-4-3-5-8-20/h3-5,7-10,17H,6,11-16,18-19H2,1-2H3,(H,27,28)

InChI Key

FMPCWLSMTYNJNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NCC3(CCCOC3)C4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.